Cas no 1554504-76-5 (3-(2-Methoxypyridin-4-yl)benzoic acid)

3-(2-Methoxypyridin-4-yl)benzoic acid is a versatile aromatic carboxylic acid derivative featuring a methoxypyridine moiety. This compound is particularly valued in pharmaceutical and agrochemical research due to its dual functional groups, which enable its use as a key intermediate in synthesizing biologically active molecules. The benzoic acid group offers reactivity for amide or ester formation, while the methoxypyridine ring enhances solubility and modulates electronic properties. Its well-defined structure and high purity make it suitable for coupling reactions, ligand design, and medicinal chemistry applications. The compound’s stability under standard conditions further ensures reliable performance in synthetic workflows.
3-(2-Methoxypyridin-4-yl)benzoic acid structure
1554504-76-5 structure
Product Name:3-(2-Methoxypyridin-4-yl)benzoic acid
CAS No:1554504-76-5
MF:C13H11NO3
MW:229.231343507767
CID:4605797
Update Time:2025-10-29

3-(2-Methoxypyridin-4-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Methoxypyridin-4-yl)benzoic acid
    • Inchi: 1S/C13H11NO3/c1-17-12-8-10(5-6-14-12)9-3-2-4-11(7-9)13(15)16/h2-8H,1H3,(H,15,16)
    • InChI Key: TVLPAZCCWINVET-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CN=1)C1C=CC=C(C(=O)O)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 269
  • XLogP3: 2.3
  • Topological Polar Surface Area: 59.4

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3-(2-Methoxypyridin-4-yl)benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1554504-76-5)3-(2-Methoxypyridin-4-yl)benzoic acid
Order Number:A1001106
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 14:57
Price ($):227.0/908.0
Email:sales@amadischem.com

Additional information on 3-(2-Methoxypyridin-4-yl)benzoic acid

Comprehensive Overview of 3-(2-Methoxypyridin-4-yl)benzoic acid (CAS No. 1554504-76-5): Properties, Applications, and Industry Insights

3-(2-Methoxypyridin-4-yl)benzoic acid (CAS No. 1554504-76-5) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This heterocyclic carboxylic acid derivative combines a methoxypyridine moiety with a benzoic acid scaffold, making it a versatile intermediate for drug discovery. Recent studies highlight its potential as a kinase inhibitor building block, particularly in oncology-targeted therapies, aligning with the growing demand for precision medicine components.

The compound's molecular weight of 229.23 g/mol and lipophilic nature (LogP ≈ 2.1) make it particularly valuable in medicinal chemistry optimization. Researchers frequently search for "pyridine-benzoic acid hybrids" and "small molecule drug intermediates," reflecting industry interest in such bifunctional structures. Its crystalline solid form at room temperature and moderate water solubility (≈50 mg/L at 25°C) facilitate handling in laboratory settings, while the methoxy group enhances metabolic stability – a key consideration in modern drug design.

In synthetic applications, 1554504-76-5 serves as a crucial precursor for constructing biaryl ether systems, with its carboxylic acid functionality enabling diverse derivatization pathways. Pharmaceutical developers increasingly explore this compound for "allosteric modulator development" and "protein-protein interaction inhibitors," addressing current challenges in targeting undruggable biological pathways. Analytical characterization typically involves HPLC purity analysis (>98%) and confirmation via 1H/13C NMR and mass spectrometry.

The compound's thermal stability (decomposition >250°C) makes it suitable for high-temperature reactions, while its UV absorption maxima at 265 nm and 310 nm facilitates reaction monitoring. Current patent literature reveals growing utilization in "JAK/STAT signaling inhibitors" and "TLR modulators," responding to autoimmune disease research trends. Proper storage under inert atmosphere at 2-8°C ensures long-term stability, with recommended handling using standard laboratory PPE despite its relatively low acute toxicity profile.

Market analysts note increasing demand for 1554504-76-5 from contract research organizations, particularly for fragment-based drug discovery platforms. The compound's balanced hydrogen bond donor/acceptor count (1/4) and rotatable bond number (3) contribute to favorable drug-likeness scores, explaining its popularity in lead optimization workflows. Recent publications have explored its incorporation into PROTAC degraders and covalent inhibitor warheads, demonstrating adaptability to cutting-edge therapeutic modalities.

Quality control specifications for commercial 3-(2-Methoxypyridin-4-yl)benzoic acid typically require residual solvent analysis (meeting ICH Q3C guidelines) and heavy metal screening (<10 ppm). The compound's pKa values (≈4.2 for carboxylic acid, ≈3.1 for pyridinium) influence its ionization state across physiological pH ranges, a critical factor for bioavailability prediction. These characteristics position it as a valuable tool for addressing contemporary challenges in bioisostere development and property-based design strategies.

Emerging applications include utilization as a fluorescent probe scaffold due to its conjugated π-system, with modifications enabling bioimaging agent development. The scientific community's focus on "metabolically stable linkers" and "bifunctional spacers" has further elevated interest in this chemical entity. Process chemistry innovations have improved its synthesis via Suzuki-Miyaura coupling routes, achieving better atom economy and reduced E-factor in production.

With the pharmaceutical industry's shift toward targeted covalent inhibitors, the reactivity profile of 3-(2-Methoxypyridin-4-yl)benzoic acid makes it particularly valuable for electrophile design. Its cLogD7.4 value of 1.8 suggests favorable membrane permeability, while the polar surface area (58 Ų) indicates potential for CNS penetration – properties frequently queried in drug development forums. These characteristics explain its inclusion in several commercial screening libraries for hit identification.

The compound's environmental fate has been evaluated through OECD 301 biodegradation tests, showing moderate persistence with 28-day degradation rates of 40-60%. Such data supports its selection for green chemistry initiatives in pharmaceutical manufacturing. Analytical method development for this material often focuses on UHPLC-MS/MS detection with ESI ionization, particularly for metabolic stability studies in hepatocyte incubations.

Future research directions likely include exploration of metal-catalyzed C-H activation reactions using this scaffold and development of multifunctional conjugates for theranostic applications. The compound's alignment with PAINS filter criteria and lead-like property space ensures its continued relevance in early-stage discovery programs. As the industry prioritizes molecular complexity and three-dimensional character in screening compounds, 3-(2-Methoxypyridin-4-yl)benzoic acid offers a strategic balance of these attributes with proven synthetic accessibility.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1554504-76-5)3-(2-Methoxypyridin-4-yl)benzoic acid
A1001106
Purity:99%/99%
Quantity:1g/5g
Price ($):227.0/908.0
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